
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride is a complex organic compound with the molecular formula C21H24ClN3O3 and a molecular weight of 401.887 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The quinazolinone core is then acylated with 2-morpholin-4-ylacetyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinazolinone core using methyl iodide in the presence of a base.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride can be compared with other similar compounds, such as:
1-Morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride: This compound shares a similar core structure but differs in its substituents.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit similar biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
19395-74-5 |
|---|---|
分子式 |
C21H24ClN3O3 |
分子量 |
401.9 g/mol |
IUPAC 名称 |
2-methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-23(17-7-3-2-4-8-17)21(26)18-9-5-6-10-19(18)24(16)20(25)15-22-11-13-27-14-12-22;/h2-10,16H,11-15H2,1H3;1H |
InChI 键 |
ZKTOSYAFGHDVAL-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
规范 SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
20866-13-1 |
相关CAS编号 |
20866-13-1 (hydrochloride) |
同义词 |
1-morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride HQ 275 HQ-275 HQ-275 hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3R,4R,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1194018.png)


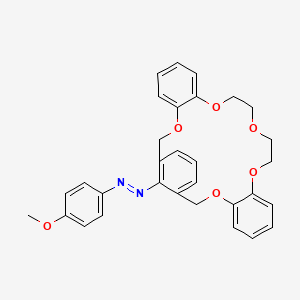

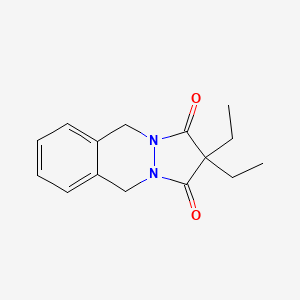
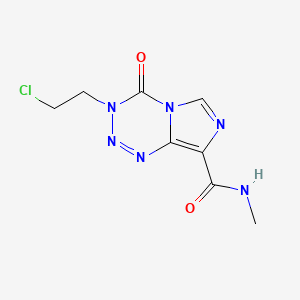

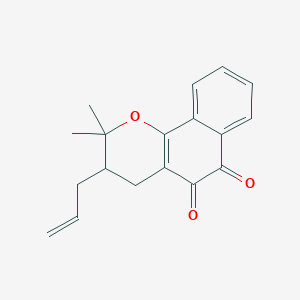
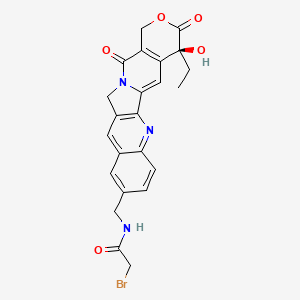
![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)


